beta-Methoxystyrene
Overview
Description
Synthesis Analysis
The synthesis of β-Methoxystyrene and its derivatives has been explored through various methods. Notably, the coordination polymerization of ortho-methoxystyrene using β-diketiminato rare-earth-metal precursors has demonstrated high activity and excellent isoselectivity, achieving mmmm>99% isoselectivity. This method highlights the polymerization's efficiency even with the unmasked Lewis-basic methoxy group, which, rather than poisoning the Lewis-acidic metal center, activates the polymerization through σ-π chelation alongside the vinyl group (Liu et al., 2015). Another synthesis approach involves metal-free, visible light-initiated living cationic polymerization of 4-methoxystyrene, demonstrating controlled molecular weight and dispersity through methanol concentration (Perkowski et al., 2015).
Molecular Structure Analysis
The molecular structure of β-Methoxystyrene derivatives influences their polymerization behavior and resultant polymer properties. For instance, the synthesis of electroluminescent polymers with pendant chromophoric groups, such as poly(stilbenyl-p-methoxystyrene), through Williamson condensation, showcases the structural versatility and applicability in light-emitting devices (Aguiar et al., 1995).
Chemical Reactions and Properties
β-Methoxystyrene undergoes various chemical reactions, including coordination polymerization and living cationic polymerization, leading to polymers with distinct properties. For instance, syndioselective coordination polymerization of unmasked polar methoxystyrenes has been achieved, resulting in polar polystyrenes of high molecular weight and perfect syndiotacticity (Liu et al., 2015).
Physical Properties Analysis
The physical properties of β-Methoxystyrene polymers, such as dielectric properties, can be significantly influenced by their molecular structure. The dipole moment of p-methoxystyrene-styrene copolymers, for example, increases with an increase in the styrene content, affecting the polymers' dielectric properties (Kotera et al., 1966).
Chemical Properties Analysis
β-Methoxystyrene's chemical properties, such as its reactivity towards nucleophiles and its behavior in polymerization reactions, underscore its versatility. The synthesis of styrylamines from β-methoxystyrene through the reactivity towards butyllithium and lithium amides exemplifies its wide range of chemical applications (Seijas et al., 2000).
Scientific Research Applications
Synthesis of Styrylamines : Beta-methoxystyrene shows reactivity towards butyllithium and lithium amides, enabling the synthesis of styrylamines with aqueous solutions (Seijas, Vázquez-Tato, Barreiro-Castro, & Ónega, 2000).
Bio-Based Copolymers : A study successfully prepared a bio-based copolymer from naturally occurring beta-methylstyrenes, resulting in a linear lignin analogue with functional 4-hydroxy-3-methoxyphenyl groups (Satoh, Saitoh, & Kamigaito, 2007).
Coordination Polymerization : The coordination-insertion polymerization of polar methoxystyrenes using a high-activity pyridyl methylene fluorenyl yttrium precursor resulted in high molecular weight polar polystyrenes (Liu et al., 2015).
Miniemulsion Polymerization : The miniemulsion polymerization of p-methoxystyrene in DBSA-based miniemulsions produces stable latexes with controlled functionality and small average molar masses, making it a reproducible and fast process (Cauvin et al., 2002).
Visible Light Photoinitiated Polymerization : Metal-free, visible light-initiated living cationic polymerization of 4-methoxystyrene using 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate and methanol allows for controlled molecular weight and dispersity control (Perkowski, You, & Nicewicz, 2015).
Electroluminescent Properties : Poly(stilbenyl-p-methoxystyrene) shows promising electroluminescent properties when used as the active layer in light-emitting diodes, with a maximum emission at 450 nm (Aguiar, Karasz, & Akcelrud, 1995).
Safety And Hazards
Beta-Methoxystyrene may cause an allergic skin reaction (H317) according to the GHS classification . Therefore, it is advised to wear protective gloves, clothing, and eye/face protection (P280) when handling this substance . In case of skin contact, it is recommended to wash off with soap and plenty of water and consult a physician .
Relevant Papers One relevant paper titled “SYNTHESIS OF STYRYLAMINES FROM b-METHOXYSTYRENE” discusses the reactivity of styrenic compounds towards nucleophiles . The paper reports on the reactivity of beta-methoxystyrene towards butillithium and lithium amides .
properties
IUPAC Name |
[(E)-2-methoxyethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-10-8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHJQRHPNQEPAB-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063595 | |
Record name | .beta.-Methoxystyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Methoxystyrene | |
CAS RN |
4747-15-3 | |
Record name | Benzene, (2-methoxyethenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004747153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (2-methoxyethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | .beta.-Methoxystyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl α-styryl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.968 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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